molecular formula C18H17Cl2NOS B1359504 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-10-3

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1359504
CAS No.: 898783-10-3
M. Wt: 366.3 g/mol
InChI Key: QRURJXYCGFLAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminium chloride catalyst in a petroleum ether solvent . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

2,3-Dichloro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2,3-Dichloro-4’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is used in drug discovery and development to identify potential therapeutic agents.

    Industry: It is used in the development of new materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,3-Dichloro-4’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:

The uniqueness of 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRURJXYCGFLAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642935
Record name (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-10-3
Record name (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.